

# Butyl isobutyrate flavor and odor profile

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## Compound of Interest

Compound Name: *Butyl isobutyrate*

Cat. No.: *B1265439*

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An In-depth Technical Guide on the Flavor and Odor Profile of **Butyl Isobutyrate**

## Introduction

**Butyl isobutyrate** (CAS No: 97-87-0) is an aliphatic ester recognized for its significant role as a flavoring agent and fragrance ingredient in the food, beverage, and cosmetic industries.<sup>[1][2]</sup> <sup>[3]</sup> Its characteristic fruity aroma and taste make it a key component in the formulation of a wide array of products, from confectionery and baked goods to perfumes and personal care items.<sup>[4]</sup> <sup>[5]</sup> This technical guide provides a comprehensive overview of the flavor and odor profile of **butyl isobutyrate**, detailing its sensory characteristics, quantitative thresholds, the experimental protocols used for its evaluation, and the underlying biochemical signaling pathways responsible for its perception. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and product development.

## Flavor and Odor Profile

**Butyl isobutyrate** is characterized by a complex and pleasant sensory profile. It is predominantly described as having a strong, fresh, and fruity aroma, with sweet and green nuances. The taste is similarly fruity and sweet.

Table 1: Sensory Descriptors for **Butyl Isobutyrate**

Profile	Descriptors	References
Odor	Fruity, Sweet, Green, Tropical, Apple, Banana, Strong, Fresh	[2][6][7][8][9]

| Flavor/Taste | Sweet, Fruity, Pineapple, Apple, Cherry, Tutti-frutti, Banana, Strawberry, Cheesy | [4][7][10] |

## Quantitative Data

The perception of **butyl isobutyrate** is defined by its detection and recognition thresholds, which quantify the minimum concentration required for sensory perception. Its physical and chemical properties are also critical for its application in various formulations.

Table 2: Quantitative Sensory Thresholds of **Butyl Isobutyrate**

Parameter	Value	Medium	References
Odor Threshold	0.022 ppm (parts per million)	Not Specified	[9]

| Taste Threshold | 30 ppm | Water | [4] |

Taste characteristics at 30 ppm are described as fruity, sweet, pineapple, apple, cherry, tutti-frutti, and banana. [4]

Table 3: Physicochemical Properties of **Butyl Isobutyrate**

Property	Value	References
Molecular Formula	<chem>C8H16O2</chem>	<a href="#">[10]</a>
Molecular Weight	144.21 g/mol	<a href="#">[11]</a>
Appearance	Colorless liquid	<a href="#">[1]</a> <a href="#">[6]</a>
Boiling Point	155-156 °C	<a href="#">[2]</a>
Density	0.862 g/mL at 25 °C	<a href="#">[2]</a>
Refractive Index	n <sub>20/D</sub> 1.401	<a href="#">[2]</a>
Flash Point	43 °C (110 °F)	<a href="#">[9]</a> <a href="#">[10]</a>
Solubility	Miscible in alcohol and most fixed oils; Insoluble in water, glycerin, and propylene glycol.	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[10]</a>
Purity (GLC)	≥ 97%	<a href="#">[6]</a> <a href="#">[8]</a>

| FEMA Number | 2188 |[\[2\]](#) |

## Experimental Protocols

The characterization of **butyl isobutyrate**'s flavor and odor profile relies on a combination of analytical chemistry and sensory evaluation techniques.

## Chemical Purity Analysis: Gas Chromatography (GC)

The purity of **butyl isobutyrate** is typically determined using Gas Chromatography (GC), often with a Flame Ionization Detector (FID). This technique separates the compound from any impurities, allowing for quantification.

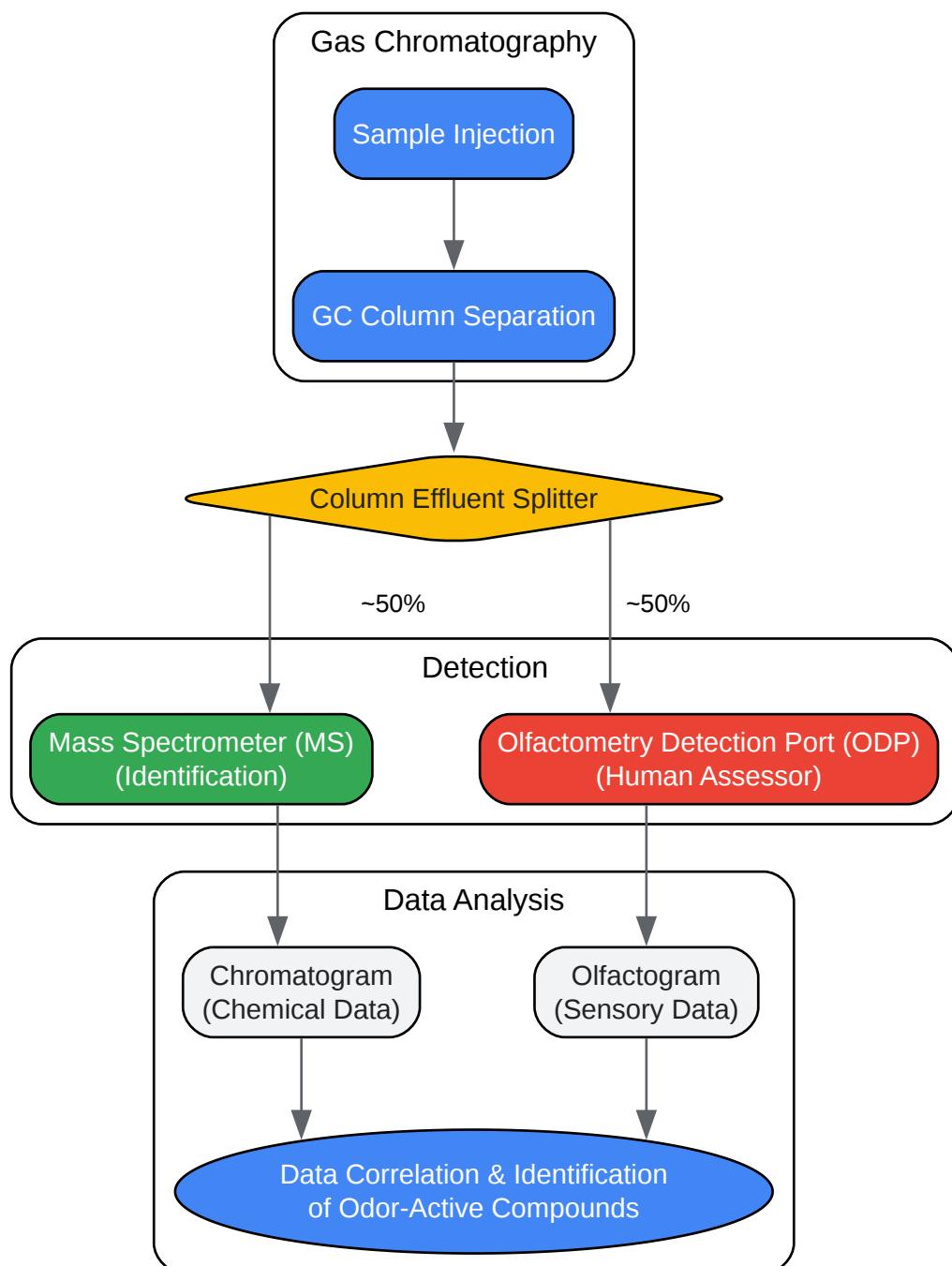
- Sample Preparation: The **butyl isobutyrate** sample is diluted in a suitable solvent (e.g., ethanol or hexane).
- Instrumentation: A gas chromatograph equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-INNOWax) is used.

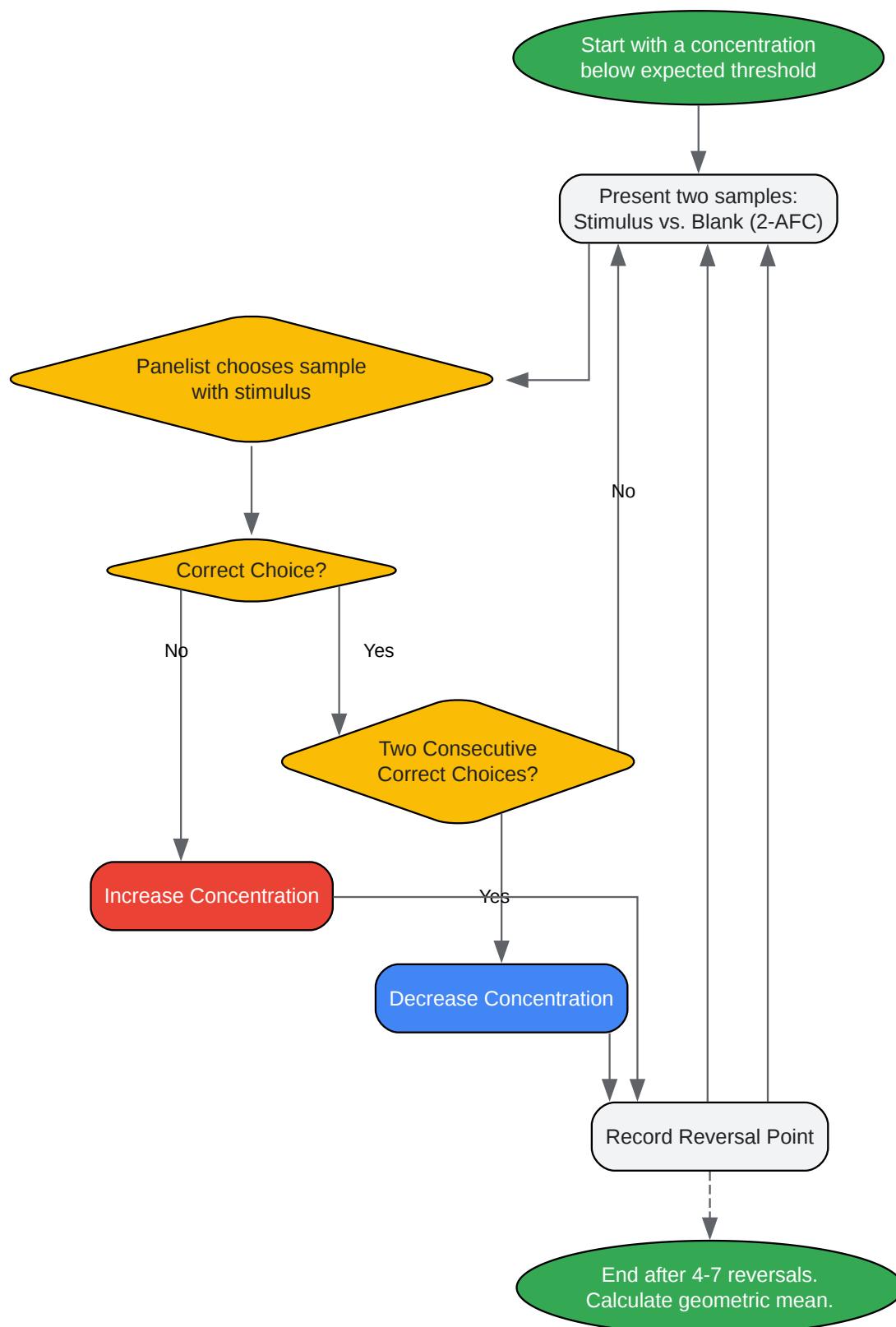
- GC Conditions:
  - Injector Temperature: 250 °C
  - Detector Temperature (FID): 280 °C
  - Carrier Gas: Helium or Hydrogen at a constant flow rate.
  - Oven Temperature Program: An initial temperature of 50-60 °C is held for 1-2 minutes, then ramped up at a rate of 10-15 °C/min to a final temperature of 220-240 °C, which is held for several minutes.
- Data Analysis: The peak area of **butyl isobutyrate** is compared to the total area of all peaks in the chromatogram to calculate its percentage purity. Identification is confirmed by comparing the retention time with that of a pure standard.

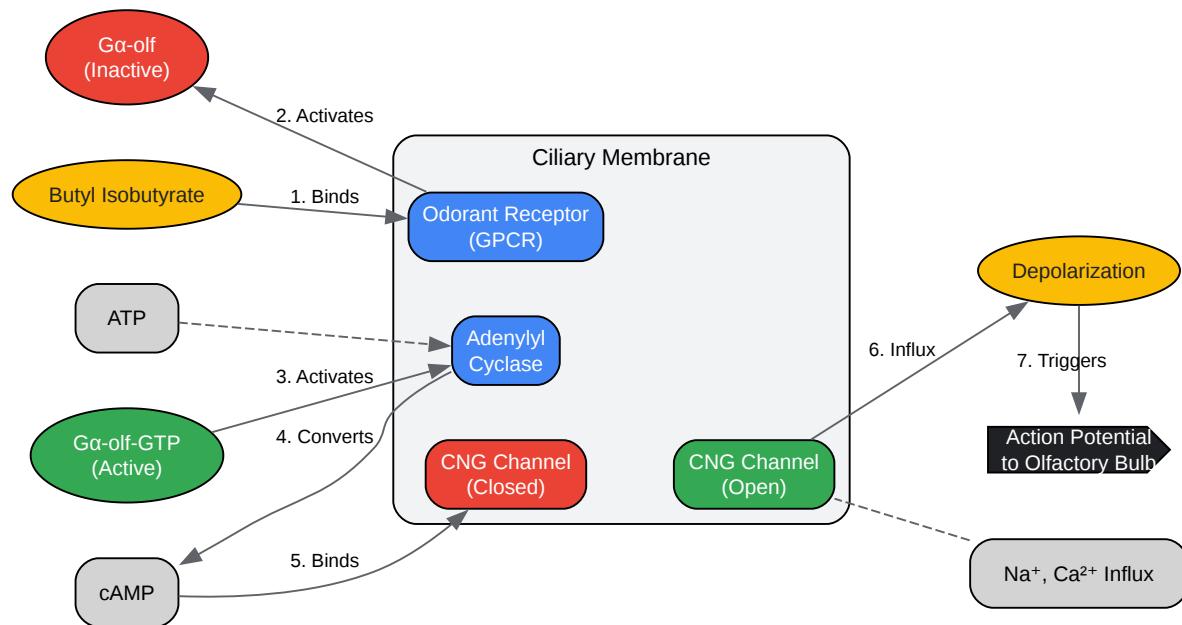
## Odor Characterization: Gas Chromatography-Olfactometry (GC-O)

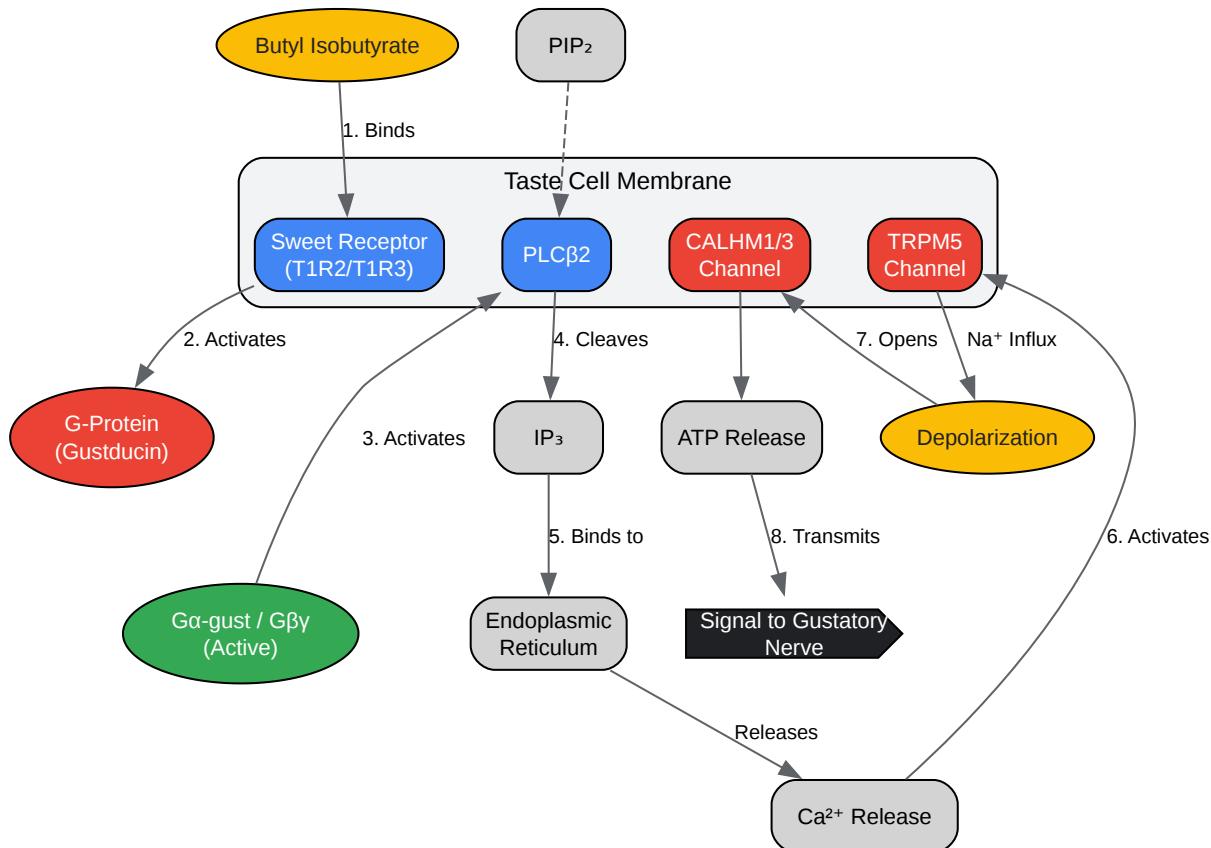
GC-O is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector to identify which specific compounds in a sample are responsible for its aroma.[12][13]

- Instrumentation: A GC is equipped with a column effluent splitter that directs the flow to both a chemical detector (e.g., Mass Spectrometer, MS) and a heated sniffing port (olfactometry detection port, ODP).[14][15]
- Procedure: A trained sensory panelist (or a panel of assessors) sniffs the effluent from the ODP as the separated compounds elute from the GC column.[13] The panelist records the time, duration, intensity, and a qualitative description of any detected odor.
- Data Analysis: The resulting "olfactogram" is aligned with the chromatogram from the chemical detector.[15] This allows for the correlation of specific odors with specific chemical compounds identified by the MS, revealing the key odor-active components.









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